Primin

Anticancer Cytotoxicity Structure-Activity Relationship

Medicinal chemistry programs require authentic Primin, not analogs: alkyl chain length (C5) dictates potency vs. toxicity. Substitutes yield unreliable SAR data. - **COX-2 probe**: IC50 0.09 µM (57x selective over COX-1, 5.14 µM) - **Antiprotozoal benchmark**: IC50 0.144 µM vs. T. b. rhodesiense; known toxicity (30 mg/kg i.p.) as therapeutic index baseline - **Hapten control**: Quantifiable sensitization threshold (≤1 µg) for immunotoxicology assays Supplied as crystalline solid. Validated by HPLC.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 15121-94-5
Cat. No. B192182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrimin
CAS15121-94-5
Synonyms2-methoxy-6-n-pentyl-p-benzoquinone
primin
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=O)C=C(C1=O)OC
InChIInChI=1S/C12H16O3/c1-3-4-5-6-9-7-10(13)8-11(15-2)12(9)14/h7-8H,3-6H2,1-2H3
InChIKeyWLWIMKWZMGJRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Primin: Chemical Profile & Procurement


Primin (2-methoxy-6-pentyl-1,4-benzoquinone; CAS 15121-94-5) is a naturally occurring 1,4-benzoquinone alkaloid [1]. It is primarily isolated from the leaf and stem trichomes of *Primula obconica*, but also found in species of the genus *Miconia* [2][3]. As a secondary metabolite, Primin exhibits a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer properties, making it a compound of significant interest for research in natural product chemistry, pharmacology, and as a lead for semi-synthetic optimization [2][3].

Natural product quinone alkaloid probe
Supports cytotoxicity and antiprotozoal endpoint screening
COX-2 pathway inhibition studies

Primin Analogs: Not Functionally Equivalent


The biological activity of Primin is exquisitely dependent on its precise molecular architecture. Even minor modifications, such as altering the length of the alkyl side chain, lead to significant and quantifiable shifts in both its desired therapeutic efficacy and its undesirable toxicological profile. For instance, substituting the pentyl chain for a butyl or decyl chain dramatically changes its cytotoxic potency against specific cancer cell lines [1]. Similarly, the balance between its potent antiprotozoal activity and its acute in vivo toxicity is a fragile one, with small structural changes potentially abolishing activity or rendering the compound lethally toxic at low doses [2]. Therefore, using a closely related benzoquinone analog in place of authentic Primin will not yield comparable or predictable results in sensitive biological assays or in vivo models, rendering any data generated with a substitute unreliable.

Alkyl chain length alters cytotoxicity
Butyl or heptyl analogs show shifted tumor cell response profiles.
In vivo toxicity is chain-length dependent
Antiprotozoal activity and toxicity margins may not transfer between chain homologs.
Allergenicity potency changes with side chain
Contact sensitization strength is sensitive to alkyl substitution pattern.

Primin vs. Analogs: Quantitative Evidence


Superior Cytotoxicity in Ovarian Cancer

Primin demonstrates a uniquely high cytotoxic potency against the human ovarian cancer cell line A2780, which is significantly greater than that of its structural analogs with shorter (butyl) or longer (heptyl) alkyl side chains. This shows that the C5 pentyl chain is near-optimal for this specific antitumor activity [1].

Ovarian Cancer IC50
Head-to-head
Primin 2.9 µg/mL
vs butyl analog 3.2 µg/mL, heptyl analog 7.9 µg/mL
Supports cytotoxicity endpoint review
A2780 cell line; data to verify
Anticancer Cytotoxicity Structure-Activity Relationship Ovarian Cancer

Antiprotozoal Activity and Therapeutic Window

Primin exhibits sub-micromolar in vitro potency against key protozoan parasites *T. brucei rhodesiense* and *L. donovani*. Critically, its selection is defined by a narrow therapeutic window: while active in vitro (IC50 0.144 μM and 0.711 μM respectively) and showing low cytotoxicity on mammalian cells in vitro (IC50 15.4 μM), it fails to cure infection in a mouse model at 20 mg/kg (i.p.) and is lethally toxic at 30 mg/kg [1]. This profile defines its primary utility as a lead scaffold for rational design, not as a drug candidate, and differentiates it from less potent but potentially safer analogs.

Antiprotozoal & In Vivo Tox
Head-to-head
IC50 0.144 µM T. b. rhodesiense; 0.711 µM L. donovani
No cure at 20 mg/kg i.p.; lethal at 30 mg/kg
Reported in vivo toxicity context
Mouse model; therapeutic index review required
Antiprotozoal Trypanosoma Leishmania In Vivo Toxicology

Defined Allergenicity for Contact Dermatitis Research

Primin is a classic strong contact allergen, and its sensitizing potency is rigorously quantified and dependent on its pentyl side chain. Experimental sensitization studies in guinea pigs demonstrate that its potency increases with side chain length up to C11/C12 and then decreases. The amount of primin required to elicit a positive patch test reaction in sensitized humans is extremely low, at 1 μg or less [2]. This established, quantified allergenicity makes Primin the gold-standard positive control and research tool for studying hapten-induced contact dermatitis and screening for cross-reactive compounds.

Contact Sensitization
Class-level
Positive patch test ≤1 µg
C5 chain strong sensitizer; C11/C12 peak potency
Reported sensitization control context
Guinea pig and human data; class-level inference
Allergic Contact Dermatitis Hapten Immunotoxicology Structure-Activity Relationship

COX-2 Selective Inhibition for Inflammation Research

Primin is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Its in vitro selectivity is quantified by a 57-fold difference in IC50 values for COX-2 versus COX-1 . This selectivity is a key differentiator from many non-specific quinone-based COX inhibitors and provides a well-defined chemical probe for dissecting COX-2-dependent inflammatory pathways in cellular and biochemical assays.

COX-2 Selectivity
Head-to-head
COX-2 IC50 0.09 µM; COX-1 5.14 µM
57-fold COX-2 selective
Supports COX-2 pathway probe studies
Cell-free enzyme assay
Inflammation Cyclooxygenase COX-2 Inhibitor Pro-oxidant

Primin: Validated Research Applications


Lead Optimization for Antiprotozoal Therapy

Primin is the scaffold of choice for medicinal chemistry programs focused on neglected tropical diseases like Human African Trypanosomiasis and Leishmaniasis. Its potent in vitro activity (IC50 0.144 µM against *T. b. rhodesiense*) [1] provides a strong starting point, while its well-documented in vivo toxicity profile (lethal at 30 mg/kg i.p.) [2] provides a clear, quantifiable benchmark for SAR studies aimed at improving the therapeutic index. Procuring high-purity Primin is essential for generating consistent and interpretable data in lead optimization campaigns.

Reference Standard for Allergic Contact Dermatitis Research

As a model hapten with a quantifiable sensitization threshold (≤1 µg elicits a positive patch test) [3], Primin is an indispensable positive control for in vitro and in vivo immunotoxicology studies. It is used to investigate the mechanisms of skin sensitization, identify potential cross-reactivity with new chemical entities, and as a diagnostic tool in specialized dermatology clinics. Its procurement ensures assay validity and comparability with historical data in the ACD field.

COX-2 Inflammation Pathway Probe

The 57-fold selectivity of Primin for inhibiting COX-2 over COX-1 (IC50 0.09 µM vs. 5.14 µM) makes it a precise molecular tool for cell biology and pharmacology research. Researchers use Primin to dissect the specific contribution of COX-2 to prostaglandin synthesis, inflammation, and cell signaling in various disease models, allowing for a clean mechanistic interpretation not possible with less selective quinones.

Application
Selection Property
Validation Focus
Antiprotozoal lead scaffold studies
Potency-toxicity profile review
In vitro/in vivo exposure model context
Contact allergen research control
Sensitization threshold characterization
Patch test assay validation
COX-2 pathway probe studies
COX-2 selectivity review
Inflammatory pathway response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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